molecular formula C10H13NO3 B182586 N,2-Dimethoxy-N-methylbenzamide CAS No. 130250-62-3

N,2-Dimethoxy-N-methylbenzamide

Cat. No. B182586
M. Wt: 195.21 g/mol
InChI Key: JCJSEXSZPCDZEL-UHFFFAOYSA-N
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Description

“N,2-Dimethoxy-N-methylbenzamide” is likely to be an organic compound, specifically an amide derivative . Amides are a significant class of compounds found in various natural products and have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar compounds often starts from a benzoic acid or a derivative thereof, followed by reactions with amine derivatives . The products are usually purified, and their structures confirmed with spectroscopic methods such as IR, 1H NMR, and 13C NMR .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic techniques, including 1H NMR, 13C NMR, and IR . Some compounds may form complexes with metals, resulting in slightly distorted square-planar geometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often studied using various spectroscopic techniques . Some compounds have shown antioxidant activity, free radical scavenging, and metal chelating activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, N-Methoxy-N-methylbenzamide is a liquid at room temperature, with a boiling point of 70 °C at 0.1 mmHg and a density of 1.085 g/mL at 25 °C .

Scientific Research Applications

Tumor Proliferation Assessment

N,2-Dimethoxy-N-methylbenzamide derivatives have been used in studies assessing tumor proliferation. For instance, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[^18F]fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has shown promise for evaluating the proliferative status of solid tumors in PET imaging. This compound correlates significantly with Ki-67, a marker for cell proliferation, making it a useful agent in clinical trials for imaging tumor proliferation (Dehdashti et al., 2013).

Metabolism Studies

Research on the metabolism of N,N-dimethylbenzamides, which includes compounds structurally related to N,2-Dimethoxy-N-methylbenzamide, has provided insights into metabolic pathways. The formation of N-methylbenzamides and formaldehyde during metabolism was identified, revealing the role of N-hydroxymethyl intermediates in these processes (Constantino, Rosa, & Iley, 1992).

Synthesis of Redox Resins

Compounds like N-(3-Vinylphenyl)-2,5-dimethoxy-4-methylbenzamide have been synthesized for creating redox resins, showing the utility of N,2-Dimethoxy-N-methylbenzamide derivatives in material science. These redox resins, after removal of protective groups, exhibit significant chemical stability and redox capacities, which can be valuable in various applications (Manecke, Kramer, & Wehr, 1978).

Imaging Sigma-2 Receptors

In the field of pharmacology, derivatives of N,2-Dimethoxy-N-methylbenzamide have been explored as probes for sigma-2 receptors. Compounds like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide (RHM-1) have been used to study sigma-2 receptors in vitro, providing insights into receptor binding and potential applications in drug development (Xu et al., 2005).

Safety And Hazards

The safety and hazards associated with similar compounds can vary. For instance, N-Methoxy-N-methylbenzamide is classified as a combustible liquid . It’s always important to handle chemicals with care and use appropriate safety measures.

Future Directions

The future directions for research on similar compounds could involve further exploration of their biological activities, such as antioxidant and antibacterial activities . Additionally, these compounds could be investigated for potential applications in various fields, including medicine and industry .

properties

IUPAC Name

N,2-dimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-6-4-5-7-9(8)13-2/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJSEXSZPCDZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=CC=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471033
Record name N,2-Dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2-Dimethoxy-N-methylbenzamide

CAS RN

130250-62-3
Record name N,2-Dimethoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130250-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2-Dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-dimethoxy-N-methylbenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KR Romines, GA Freeman, LT Schaller… - Journal of medicinal …, 2006 - ACS Publications
Despite the progress of the past two decades, there is still considerable need for safe, efficacious drugs that target human immunodeficiency virus (HIV). This is particularly true for the …
Number of citations: 195 pubs.acs.org
Y Yamazaki, M Sumikura, Y Masuda, Y Hayashi… - Bioorganic & medicinal …, 2012 - Elsevier
KPU-105 (4), a potent anti-microtubule agent that contains a benzophenone was derived from the diketopiperazine-type vascular disrupting agent (VDA) plinabulin 3, which displays …
Number of citations: 52 www.sciencedirect.com
E Moine, C Denevault-Sabourin… - European Journal of …, 2015 - Elsevier
An in vitro screening of the anti-apicomplexan activity of 51 compounds, stemming from our chemical library and from chemical synthesis, was performed. As a study model, we used …
Number of citations: 23 www.sciencedirect.com
T Tsuji, M Yamaguchi, J Kuroyanagi, S Furuzono… - Bioorganic & Medicinal …, 2019 - Elsevier
We report herein the synthesis and structure-activity relationships (SAR) of a series of pyridazine derivatives with the activation of glucose transporter type 4 (GLUT4) translocation. …
Number of citations: 16 www.sciencedirect.com
F Pilathottathil, DV Kumar, A Kaliyamoorthy - tandf.figshare.com
General information. Unless otherwise noted, all reactions were carried out in a reaction vessel with a teflon coated magnetic stirring bar under open atmosphere. Reagents and …
Number of citations: 3 tandf.figshare.com
S Wenzler - 2020 - freidok.uni-freiburg.de
JumonjiC domain-containing histone demethylases (JmjC-KDMs) are epigenetic enzymes capable of oxidatively removing methyl marks from histone and nonhistone proteins in an iron …
Number of citations: 2 freidok.uni-freiburg.de
SL Yedage, BM Bhanage - Synthesis, 2015 - thieme-connect.com
A simple and efficient protocol has been developed for the oxidative amidation of alcohols to Weinreb amides using tert-butyl hydroperoxide as an oxidant and an inexpensive and air …
Number of citations: 19 www.thieme-connect.com
E Carbonnel, F Alix, V Gembus - Synthesis, 2017 - thieme-connect.com
A new strategy using the borrowing hydrogen methodology to access the 5-HT 4 R agonist RS-67,333 is presented. Especially, this selective and highly potent ligand of 5-HT 4 receptor …
Number of citations: 1 www.thieme-connect.com

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